(1-Propyl-1H-1,2,4-triazol-5-YL)methanol
Overview
Description
(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is a compound belonging to the triazole family, specifically the 1,2,4-triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and significant biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-1H-1,2,4-triazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds can be optimized for better efficacy and reduced side effects through medicinal chemistry approaches .
Industry
Industrially, the compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various formulations that enhance crop protection .
Mechanism of Action
The mechanism of action of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangements.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Tetrazole: A similar heterocyclic compound with four nitrogen atoms in the ring.
Uniqueness
(1-Propyl-1H-1,2,4-triazol-5-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methanol moiety contribute to its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-propyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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